2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further reacted to produce the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium acetate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzo[d]oxazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals and materials.
2-Methylbenzoxazole: Similar in structure but with different functional groups, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2O/c1-7-12-9-4-2-3-8(5-6-11)10(9)13-7/h2-4H,5H2,1H3 |
InChI Key |
IRJOZXHDOCJHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CC#N |
Origin of Product |
United States |
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